Cas no 2680673-50-9 (benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamate)

benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-[5-chloro-2-(oxane-3-carbonyl)phenyl]carbamate
- 2680673-50-9
- EN300-28301177
- benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamate
-
- インチ: 1S/C20H20ClNO4/c21-16-8-9-17(19(23)15-7-4-10-25-13-15)18(11-16)22-20(24)26-12-14-5-2-1-3-6-14/h1-3,5-6,8-9,11,15H,4,7,10,12-13H2,(H,22,24)
- InChIKey: JUXOKFNUBCEESS-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=C1)NC(=O)OCC1C=CC=CC=1)C(C1COCCC1)=O
計算された属性
- 精确分子量: 373.1080858g/mol
- 同位素质量: 373.1080858g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 480
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 64.6Ų
benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301177-1.0g |
benzyl N-[5-chloro-2-(oxane-3-carbonyl)phenyl]carbamate |
2680673-50-9 | 95.0% | 1.0g |
$1844.0 | 2025-03-19 | |
Enamine | EN300-28301177-2.5g |
benzyl N-[5-chloro-2-(oxane-3-carbonyl)phenyl]carbamate |
2680673-50-9 | 95.0% | 2.5g |
$3611.0 | 2025-03-19 | |
Enamine | EN300-28301177-0.05g |
benzyl N-[5-chloro-2-(oxane-3-carbonyl)phenyl]carbamate |
2680673-50-9 | 95.0% | 0.05g |
$1549.0 | 2025-03-19 | |
Enamine | EN300-28301177-10.0g |
benzyl N-[5-chloro-2-(oxane-3-carbonyl)phenyl]carbamate |
2680673-50-9 | 95.0% | 10.0g |
$7927.0 | 2025-03-19 | |
Enamine | EN300-28301177-5g |
benzyl N-[5-chloro-2-(oxane-3-carbonyl)phenyl]carbamate |
2680673-50-9 | 5g |
$5345.0 | 2023-09-07 | ||
Enamine | EN300-28301177-0.5g |
benzyl N-[5-chloro-2-(oxane-3-carbonyl)phenyl]carbamate |
2680673-50-9 | 95.0% | 0.5g |
$1770.0 | 2025-03-19 | |
Enamine | EN300-28301177-0.25g |
benzyl N-[5-chloro-2-(oxane-3-carbonyl)phenyl]carbamate |
2680673-50-9 | 95.0% | 0.25g |
$1696.0 | 2025-03-19 | |
Enamine | EN300-28301177-5.0g |
benzyl N-[5-chloro-2-(oxane-3-carbonyl)phenyl]carbamate |
2680673-50-9 | 95.0% | 5.0g |
$5345.0 | 2025-03-19 | |
Enamine | EN300-28301177-0.1g |
benzyl N-[5-chloro-2-(oxane-3-carbonyl)phenyl]carbamate |
2680673-50-9 | 95.0% | 0.1g |
$1623.0 | 2025-03-19 | |
Enamine | EN300-28301177-10g |
benzyl N-[5-chloro-2-(oxane-3-carbonyl)phenyl]carbamate |
2680673-50-9 | 10g |
$7927.0 | 2023-09-07 |
benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamate 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamateに関する追加情報
Recent Advances in the Study of Benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamate (CAS: 2680673-50-9)
Benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamate (CAS: 2680673-50-9) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate linkage and oxane-3-carbonyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
The synthesis of benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamate has been optimized to improve yield and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers employed a multi-step synthetic route involving the coupling of 5-chloro-2-aminophenol with oxane-3-carbonyl chloride, followed by carbamate formation with benzyl chloroformate. The final product was characterized using NMR spectroscopy and high-resolution mass spectrometry, confirming its structural integrity.
Pharmacological evaluations have revealed that benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamate exhibits potent inhibitory activity against several enzymes implicated in inflammatory and oncogenic pathways. In vitro studies demonstrated its ability to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 µM, suggesting potential applications in anti-inflammatory therapy. Additionally, the compound showed moderate activity against protein kinases involved in cancer cell proliferation, as highlighted in a recent preprint from BioRxiv.
Mechanistic studies have further elucidated the compound's mode of action. Molecular docking simulations indicate that benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamate binds to the active site of COX-2, forming hydrogen bonds with key residues such as Arg120 and Tyr355. This binding disrupts the enzyme's ability to catalyze prostaglandin synthesis, thereby reducing inflammation. These findings were corroborated by X-ray crystallography data published in the Journal of Biological Chemistry.
Despite these promising results, challenges remain in the development of benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamate as a therapeutic agent. Pharmacokinetic studies in animal models have indicated limited oral bioavailability, likely due to its poor solubility. Current research efforts are focused on formulating the compound into nanoparticle-based delivery systems to enhance its absorption and distribution. Preliminary results from a 2024 study in the European Journal of Pharmaceutics and Biopharmaceutics suggest that liposomal encapsulation significantly improves its bioavailability.
In conclusion, benzyl N-5-chloro-2-(oxane-3-carbonyl)phenylcarbamate (CAS: 2680673-50-9) represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. Ongoing research aims to address its pharmacokinetic limitations and explore its therapeutic potential in preclinical models. The compound's unique structural features and biological activity make it a valuable subject for further investigation in the chemical biology and pharmaceutical fields.
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